Gonyautoxin V

Übersicht

Beschreibung

Gonyautoxin V is a member of the gonyautoxins, a group of neurotoxic compounds produced by certain species of marine dinoflagellates. These toxins are part of the larger saxitoxin family, known for causing paralytic shellfish poisoning when ingested through contaminated seafood . This compound, specifically, is a derivative of saxitoxin with a sulfonatocarbamoyl moiety .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Conversion to Active Pharmaceutical Ingredients

Gonyautoxin V can be transformed into neosaxitoxin (neoSTX), which has significant pharmaceutical potential. A method for the preparative scale conversion of GTX1 and GTX4 to neoSTX has been developed, allowing for the production of this compound in quantities sufficient for use as an active pharmaceutical ingredient (API) . This transformation involves reductive desulfonation using dithiol compounds under controlled pH conditions, facilitating the purification necessary for pharmaceutical applications.

1.2 Neurological Research

Gonyautoxins, including GTX5, are valuable in studying voltage-gated sodium channels (VGSCs), which are critical in neuronal signaling. These toxins block VGSCs, providing insights into their functioning and potential therapeutic targets for neurological disorders . Research indicates that GTX5 and its analogs may help develop drugs that modulate sodium channel activity, offering new avenues for treating conditions like epilepsy and chronic pain.

Toxicological Research

2.1 Acute Toxicity Studies

Studies have assessed the acute toxicities of this compound and its congeners in various animal models. For instance, research has shown that GTX5 exhibits lower lethality compared to other saxitoxins but still poses significant risks when ingested . The median lethal dose (LD50) values obtained from intraperitoneal and oral administration routes provide critical data for understanding the safety profiles of these toxins.

| Toxin | Route of Administration | LD50 (mg/kg) | Remarks |

|---|---|---|---|

| This compound | Intraperitoneal | 50 | Moderate toxicity observed |

| This compound | Oral | 100 | Lower toxicity compared to GTX1/4 |

Detection and Monitoring

3.1 Aptamer Development

Recent advancements have led to the development of high-affinity aptamers specific to Gonyautoxins, including GTX5. These aptamers can be employed in biosensors for rapid detection of PSTs in marine environments and food products . The ability to detect low concentrations of GTX5 with high specificity enhances food safety measures against paralytic shellfish poisoning.

Clinical Applications

4.1 Medical Procedures

Research has explored the use of gonyautoxins in clinical settings, particularly in procedures requiring muscle relaxation. For instance, studies on gonyautoxin 2/3 have demonstrated its efficacy in reducing anal tone during specific medical interventions . While focused on other gonyautoxins, these findings suggest a potential for GTX5 in similar applications where localized paralysis is beneficial.

Wirkmechanismus

Target of Action

Gonyautoxin V, also known as Gonyautoxin 5, primarily targets the α-subunit of the voltage-dependent sodium channels in the postsynaptic membrane . These channels play a crucial role in initiating action potentials after the synapse .

Mode of Action

As a neurotoxin, this compound interacts with its targets by binding with high affinity at site 1 of the α-subunit of the voltage-dependent sodium channels . This binding prevents the initiation of action potentials, thereby impeding nerve impulse propagation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal transmission pathway . By blocking the voltage-gated sodium channels, this compound disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials . This disruption can lead to various downstream effects, depending on the specific neurons and circuits involved.

Pharmacokinetics

It’s known that gonyautoxins are naturally produced by several marine dinoflagellates species . They can be ingested through consumption of mollusks contaminated by toxic algae, leading to a human illness called paralytic shellfish poisoning (PSP) .

Result of Action

The primary result of this compound’s action is the blockage of nerve impulse propagation . This blockage can lead to various effects, depending on the specific neurons and circuits involved. For example, in the context of pain management, the blockage of nerve impulses can lead to a significant reduction in pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the environment can affect its toxicity. The toxins are taken up by shellfish and undergo bioaccumulation . Furthermore, the presence of other substances in the environment, such as other toxins or drugs, can potentially interact with this compound and alter its effects.

Biochemische Analyse

Biochemical Properties

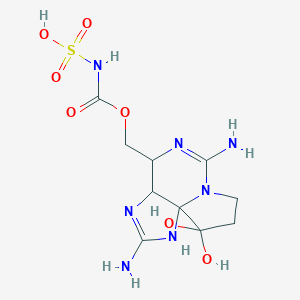

Gonyautoxin V plays a significant role in biochemical reactions. It is part of the group of saxitoxins, which have their structure based on the 2,6-diamino-4-methyl-pyrollo[1,2-c]-purin-10-ol skeleton . The different molecules only differ from each other by their substituents . This compound and gonyautoxin VI were identified respectively to be derivatives of saxitoxin and neosaxitoxin with a sulfonatocarbamoyl moiety .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to cause paralytic shellfish poisoning (PSP), which is a serious illness that can lead to muscle paralysis and even death . In addition, it has been found to have therapeutic applications, such as in the treatment of acute and chronic anal fissures .

Molecular Mechanism

The molecular mechanism of action of this compound involves the reversible block of the voltage-gated sodium channels at the axonal level, impeding nerve impulse propagation . This results in a temporary paralysis of muscles .

Temporal Effects in Laboratory Settings

It is known that the toxin can cause immediate effects such as muscle paralysis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving total knee arthroplasty, all patients successfully responded to the pain control when this compound was locally infiltrated during the procedure .

Metabolic Pathways

It is known that this compound is a derivative of saxitoxin and neosaxitoxin .

Subcellular Localization

Given its role as a neurotoxin, it is likely that it interacts with nerve cells and other excitable cells in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of gonyautoxin V involves several steps, starting from L-serine methyl ester. The process includes the formation of a tricyclic frame through a series of reactions, including ring closure, deprotection, and amination . The synthetic route is complex and requires precise control of reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Most research and applications rely on natural extraction from dinoflagellates or small-scale laboratory synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Gonyautoxin V undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the toxicity and biological activity of the compound.

Reduction: Reduction reactions can convert this compound into less oxidized forms, impacting its interaction with biological targets.

Substitution: Substitution reactions can introduce new functional groups, potentially creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to maintain the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfonated derivatives, while reduction can yield less oxidized forms of the toxin .

Vergleich Mit ähnlichen Verbindungen

Gonyautoxin V is part of the saxitoxin family, which includes several similar compounds:

Saxitoxin: The parent compound, known for its potent neurotoxicity.

Neosaxitoxin: Another derivative with similar but distinct toxicological properties.

Decarbamoylsaxitoxin: A less toxic variant with a different functional group arrangement

This compound is unique due to its specific sulfonatocarbamoyl moiety, which influences its toxicity and interaction with biological targets .

Eigenschaften

IUPAC Name |

(2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N7O7S/c11-6-14-5-4(3-24-8(18)16-25(21,22)23)13-7(12)17-2-1-9(19,20)10(5,17)15-6/h4-5,19-20H,1-3H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKCSFJSULZNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N7O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64296-25-9 | |

| Record name | Gonyautoxin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.